(S)-Esmolol Acid
Description
Properties
CAS No. |
910651-36-4 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.352 |
IUPAC Name |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonyms |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Elucidation of S Esmolol Acid
Methodologies for Absolute Configuration Assignment of Chiral Metabolites
Determining the absolute configuration of a chiral metabolite like (S)-esmolol acid is crucial for understanding its pharmacological and toxicological profile. Various analytical techniques are employed for this purpose.
Spectroscopic Techniques for Stereochemical Determination
Spectroscopic methods are powerful, non-destructive tools for elucidating the three-dimensional arrangement of atoms in a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the structure of esmolol (B25661) acid, specialized NMR techniques are necessary to determine its absolute configuration. One common approach involves the use of chiral derivatizing agents (CDAs). For instance, Mosher's method, or its modified versions, utilizes the reaction of the chiral alcohol or amine with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). researchgate.net The resulting diastereomeric esters or amides exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum of an unknown enantiomer to that of a reference standard with a known absolute configuration or to theoretically calculated spectra, the absolute configuration can be assigned. mdpi.com
Optical Rotation: The measurement of specific rotation, the angle to which a chiral compound rotates the plane of polarized light, is a fundamental technique. pharmacy180.com For (S)-esmolol, a specific rotation of -6.80° (c 1.03, CHCl₃) has been reported, indicating it is levorotatory. mdpi.com It's important to note that the sign of optical rotation [(+) or (-)] does not directly correlate with the (R) or (S) designation, which is determined by the Cahn-Ingold-Prelog priority rules. pharmacy180.comchemistrysteps.com
Chiral Derivatization Strategies for Enantiomeric Analysis
Chiral derivatization involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques. mdpi.com
A widely used chiral derivatizing reagent for the analysis of esmolol and its acid metabolite is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). ebi.ac.uknih.gov This reagent reacts with the secondary amine group of esmolol and esmolol acid to form diastereomeric thiourea (B124793) derivatives. These derivatives can then be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). ebi.ac.uknih.gov This method allows for the simultaneous determination of the enantiomers of both esmolol and its acid metabolite in biological samples like human plasma. nih.gov
Enantiomeric Purity and Excess Determination Techniques
Ensuring the enantiomeric purity of a single-enantiomer drug or metabolite is critical. Several analytical techniques are available for this purpose.
High-performance liquid chromatography (HPLC) is a cornerstone technique for determining enantiomeric purity. ajrconline.org This can be achieved through two main approaches:
Direct Methods (Chiral Stationary Phases): This approach utilizes a chiral stationary phase (CSP) in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For the analysis of esmolol enantiomers and their metabolites, various CSPs, such as those based on cellulose (B213188) esters, have been successfully employed. vulcanchem.comnih.gov This method has the advantage of not requiring a derivatization step. nih.gov
Indirect Methods (Chiral Derivatization): As described previously, enantiomers can be derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. The use of GITC followed by RP-HPLC with UV detection is a well-established indirect method for quantifying the enantiomers of esmolol and its acid metabolite. nih.gov
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the simultaneous determination of esmolol enantiomers in human plasma. nih.gov This technique offers high sensitivity and selectivity. oup.com
| Analytical Technique | Principle | Application for this compound |
| Chiral HPLC with CSP | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of (S)- and (R)-esmolol acid. nih.gov |
| Chiral Derivatization with GITC followed by RP-HPLC | Formation of diastereomers with different chromatographic properties. nih.gov | Indirect separation and quantification of (S)- and (R)-esmolol acid enantiomers. nih.gov |
| LC-MS/MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. oup.com | Highly sensitive quantification of esmolol enantiomers in biological matrices. nih.gov |
Biotransformation Pathways and Enzymatic Mechanisms of S Esmolol Acid Formation
Mechanisms of Ester Hydrolysis Leading to (S)-Esmolol Acid
The formation of this compound from its parent compound, esmolol (B25661), occurs through a hydrolytic reaction that cleaves the ester bond present in the esmolol molecule. wikipedia.orgfresenius-kabi.us This metabolic pathway is the principal route of esmolol's rapid elimination from the body. jst.go.jpjst.go.jp The hydrolysis results in the creation of this compound and methanol (B129727). drugbank.comwikipedia.org This enzymatic conversion is notably rapid, contributing to esmolol's short half-life. wikipedia.orgfresenius-kabi.us It has been established that this process is not mediated by plasma cholinesterases or red blood cell membrane acetylcholinesterase, but rather by esterases located within the cytosol of red blood cells. drugbank.comwikipedia.orgnih.gov
Identification and Characterization of Key Metabolizing Esterases
Contribution of Acyl Protein Thioesterase 1 (APT1)
In addition to hCE1, Acyl Protein Thioesterase 1 (APT1) has been shown to be involved in the cytosolic hydrolysis of esmolol in the liver. jst.go.jpnih.gov Recombinant APT1 has demonstrated significant hydrolytic activity towards esmolol. jst.go.jp Unlike the Michaelis-Menten kinetics observed with hCE1, APT1 appears to hydrolyze esmolol in a dose-dependent manner at concentrations up to 3 mM, suggesting it may be effective at very high concentrations of the drug. jst.go.jp
Subcellular and Tissue Localization of Esterase Activity Responsible for Esmolol Hydrolysis
The enzymatic activity responsible for the hydrolysis of esmolol is distributed across various subcellular compartments and tissues.
Blood: Contrary to earlier beliefs that focused on red blood cells, recent evidence indicates that the primary site of esmolol hydrolysis in human blood is within white blood cells and platelets . jst.go.jpresearchgate.net Washed red blood cells and plasma proteins show only slight hydrolytic activity. jst.go.jpnih.gov It is estimated that plasma proteins and red blood cells account for approximately 20% and 10% of esmolol hydrolysis in whole blood, respectively, with the remaining 70% occurring in other components like white blood cells and platelets. jst.go.jp
Liver: The liver is a significant site of esmolol metabolism. jst.go.jp Hydrolytic activity is found in the S9, microsomal, and cytosolic fractions of the liver, with the highest activity observed in the liver microsomes . jst.go.jp Both hCE1 and APT1 contribute to the hepatic hydrolysis of esmolol. jst.go.jpnih.gov
Lungs: The presence and activity of hCE1 and APT1 also suggest that pulmonary metabolism plays a role in the rapid clearance of esmolol. jst.go.jpnih.gov This pulmonary contribution may help explain why the total body clearance of esmolol is significantly greater than the cardiac output. jst.go.jp
Enzymatic Hydrolysis Kinetics and Michaelis-Menten Parameters (in vitro)
The kinetics of esmolol hydrolysis by the key metabolizing enzymes have been characterized in vitro. In human liver microsomes, the hydrolysis of esmolol follows Michaelis-Menten kinetics. jst.go.jpnih.gov The hydrolysis by recombinant hCE1 also adheres to this model. jst.go.jp In contrast, APT1 shows dose-dependent hydrolysis without reaching a saturation point within the tested concentrations. jst.go.jp
Below are the reported kinetic parameters for esmolol hydrolysis:
| Enzyme/Tissue Fraction | Km (mM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 1.42 ± 0.02 | 1410 ± 16 |
| Recombinant hCE1 | 1.02 ± 0.14 | 481 ± 30 |
Data sourced from a study on esterases involved in esmolol bioconversion. jst.go.jp
The hydrolysis rate of esmolol by recombinant APT1 was measured at a single concentration (1 mM) and found to be 111.2 ± 2.9 nmol/min/mg purified protein. jst.go.jp
Species-Dependent Metabolic Hydrolysis Profiles (preclinical models, e.g., rat, rabbit, dog)
The rate and stereoselectivity of esmolol hydrolysis to this compound exhibit notable differences across various preclinical species. nih.gov Blood esterase activity for hydrolyzing esmolol follows the general order of guinea pigs > rats > rabbits > dogs > rhesus monkeys > humans. nih.gov
In rats, plasma demonstrates high esterase activity with no stereoselectivity between the esmolol enantiomers. researchgate.net However, some studies have reported a preferential hydrolysis of the (S)-enantiomer in rat plasma. researchgate.net Rat blood esterases, in general, have been found to hydrolyze the (-)-enantiomer of esmolol faster than the (+)-enantiomer. nih.gov
In dogs, blood esterases show a preference for hydrolyzing the (-)-enantiomer of esmolol. nih.gov This stereoselectivity is also observed in dog liver esterases but not in skeletal muscle esterases. nih.gov In vivo studies in dogs have shown that during esmolol infusion, the concentration ratio of (-)-esmolol to (+)-esmolol is approximately 0.85. nih.gov Following the termination of the infusion, this ratio continuously decreases. nih.gov
These species-specific differences in both the rate and stereochemical preference of esmolol hydrolysis underscore the importance of careful consideration when extrapolating metabolic data from preclinical models to humans.
Table 1: Species-Dependent Stereoselective Hydrolysis of Esmolol
| Species | Preferred Enantiomer for Hydrolysis | Primary Location of Esterase Activity | Reference |
|---|---|---|---|
| Rat | (-)-enantiomer | Plasma | nih.govresearchgate.net |
| Rabbit | (+)-enantiomer | Red Blood Cell (RBC) Membrane and Cytosol | nih.govresearchgate.net |
| Dog | (-)-enantiomer | Blood and Liver | nih.gov |
| Guinea Pig | (+)-enantiomer | Blood | nih.gov |
| Rhesus Monkey | (+)-enantiomer | Blood | nih.gov |
| Human | No stereoselectivity | White Blood Cells, Liver, Lungs | jst.go.jpnih.govnih.gov |
Influence of Physiological and Environmental Factors on In Vitro Biotransformation Rates (e.g., temperature)
The in vitro rate of esmolol biotransformation to this compound is significantly influenced by physiological and environmental factors, most notably temperature. Studies have demonstrated a clear temperature-dependent relationship in the degradation of esmolol in human blood. nih.gov
As temperature decreases, the rate of esmolol metabolism markedly slows down. This is evidenced by the progressive increase in the half-life of esmolol as the incubation temperature is lowered. For instance, in human blood, the half-life of esmolol is approximately 19.6 minutes at 37°C, which extends to 47 minutes at 25°C, 152 minutes at 15°C, and further to 226.7 minutes at 4°C. nih.gov This pronounced reduction in metabolic rate with hypothermia highlights the sensitivity of the enzymatic hydrolysis process to temperature changes.
This phenomenon has significant implications, particularly in clinical contexts involving induced hypothermia. The slowed metabolism can lead to a persistent beta-adrenergic blockade even after discontinuation of the drug. nih.gov
Table 2: Effect of Temperature on the In Vitro Half-Life of Esmolol in Human Blood
| Temperature (°C) | Mean Half-Life (minutes) | Standard Deviation (minutes) | Reference |
|---|---|---|---|
| 37 | 19.6 | 3.8 | nih.gov |
| 25 | 47.0 | 10.1 | nih.gov |
| 15 | 152.0 | 46.6 | nih.gov |
| 4 | 226.7 | 60.1 | nih.gov |
Advanced Analytical Methodologies for S Esmolol Acid Detection and Quantification
Chromatographic Separation Techniques for Esmolol (B25661) and its Acid Metabolite
Chromatography is a cornerstone for the separation and analysis of Esmolol and its acid metabolite. The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric separation or enhanced sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the determination of Esmolol and its metabolites. springernature.com This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. springernature.comresearchgate.net The separation relies on the hydrophobic binding of the analyte from the mobile phase to the stationary phase. springernature.com
Several RP-HPLC methods have been developed and validated for the estimation of Esmolol Hydrochloride in bulk and pharmaceutical dosage forms. researchgate.net For instance, one method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), 0.05 M sodium acetate (B1210297) buffer, and glacial acetic acid (35:65:3 v/v/v) at a flow rate of 1 mL/min, with UV detection at 275 nm. researchgate.net Another validated method for Esmolol Hydrochloride in a semi-solid dosage form uses an Intsil C18 column with a mobile phase of acetonitrile and 6.8g/L ammonium (B1175870) acetate buffer (15:85, pH 5) and UV detection at 221 nm. ijpsjournal.com
For the simultaneous determination of the enantiomers of Esmolol and its acid metabolite in human plasma, a stereoselective RP-HPLC assay has been developed. nih.gov This method involves a solid-phase extraction followed by chromatographic separation with UV detection at 224 nm after chiral derivatization. nih.gov The derivatizing agent used is 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC). nih.gov
Table 1: Exemplary RP-HPLC Methods for Esmolol and its Metabolite
| Analyte(s) | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Esmolol HCl | C18 | Acetonitrile, 0.05 M Sodium Acetate Buffer, Glacial Acetic Acid (35:65:3 v/v/v) | UV at 275 nm | Bulk and Injections |
| Esmolol HCl | Intsil C18 | Acetonitrile, 6.8g/L Ammonium Acetate Buffer (15:85, pH 5) | UV at 221 nm | Semi-solid Dosage Form |
| Esmolol and (S)-Esmolol Acid Enantiomers | Reversed-phase C18 | Acetonitrile/0.02 mol/L Phosphate Buffer (pH 4.5) (55:45, v/v) | UV at 224 nm (after derivatization) | Human Plasma |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Enhanced Specificity and Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.orgnews-medical.net This combination is particularly powerful for analyzing complex biological samples. wikipedia.orgnews-medical.net
An LC-MS/MS method has been established for the simultaneous determination of Esmolol enantiomers in human plasma. nih.gov This method is capable of detecting concentrations in the range of 25-1000 ng/ml. nih.gov For the enantiomers of Esmolol's acid metabolite, an HPLC method with UV detection is available for concentrations between 2.5-50 microg/ml in human plasma. nih.gov These methods utilize chiral columns, which negates the need for a pre-column derivatization step. nih.gov
Another LC-MS method was developed to quantify Esmolol concentration in pediatric patient plasma. researchgate.netnih.gov This assay demonstrated linearity between 2 and 1000 ng/ml. researchgate.netnih.gov The use of LC-MS/MS is also crucial for impurity profiling of Esmolol Hydrochloride injections, where it can detect and identify numerous impurities. researchgate.net
Table 2: LC-MS and LC-MS/MS Methods for Esmolol and its Metabolite
| Technique | Analyte(s) | Concentration Range | Matrix | Key Feature |
|---|---|---|---|---|
| LC-MS/MS | Esmolol Enantiomers | 25-1000 ng/ml | Human Plasma | High sensitivity |
| HPLC-UV | Esmolol Acid Metabolite Enantiomers | 2.5-50 µg/ml | Human Plasma | Utilizes chiral columns |
| LC-MS | Esmolol | 2-1000 ng/ml | Pediatric Plasma | Specific and sensitive assay |
| UPLC-QE-MS | Esmolol and Impurities | - | Injections | Impurity profiling |
Chiral Column Chromatography for Enantiomeric Separation
Since the S-enantiomer of Esmolol is responsible for its beta-blocking activity, the separation of its enantiomers is of significant interest. researchgate.net Chiral column chromatography is a direct method for separating enantiomers without the need for derivatization. nih.gov
Various chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) and amylose (B160209) are effective for separating a wide range of enantiomers. mdpi.com For Esmolol, a cellulose esters chiral column has been used. vulcanchem.comgoogle.com The mobile phase typically consists of a mixture of n-hexane, isopropanol, and diethylamine. vulcanchem.comgoogle.com For example, a mobile phase of hexane-isopropyl alcohol-diethylamine (80:20:0.1) with UV detection at 220 nm has been shown to provide significant separation of (R)- and (S)-Esmolol hydrochloride. vulcanchem.com
An LC-MS/MS method using a chiral column has been developed for the simultaneous determination of Esmolol's enantiomers in human plasma. nih.gov Similarly, an HPLC-UV method with a chiral column is used for the enantiomers of its acid metabolite. nih.gov
Table 3: Chiral Chromatography for Esmolol Enantiomers
| Column Type | Mobile Phase | Detection | Application |
|---|---|---|---|
| Cellulose Esters Chiral Column | Hexane-isopropyl alcohol-diethylamine (80:20:0.1) | UV at 220 nm | Quantification of individual enantiomers |
| Chiral Column | Not specified | LC-MS/MS | Simultaneous determination in human plasma |
| Chiral Column | Not specified | HPLC-UV | Simultaneous determination of acid metabolite enantiomers in human plasma |
Sample Preparation Strategies for Biological Matrices (e.g., solid-phase extraction, liquid-liquid extraction)
The analysis of this compound in biological matrices such as plasma or urine requires effective sample preparation to remove interfering substances and concentrate the analyte. taylorfrancis.commdpi.com The most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). slideshare.netnih.gov
Solid-Phase Extraction (SPE) is a widely used technique for the extraction of Esmolol and its metabolite from plasma. nih.govresearchgate.net This method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. nih.gov Interfering compounds can be washed away, and the analyte is then eluted with a suitable solvent. youtube.com A stereoselective RP-HPLC assay for the simultaneous determination of the enantiomers of Esmolol and its acid metabolite in human plasma utilizes SPE for sample cleanup. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) is another common method for isolating analytes from a biological matrix. idpublications.orgcresp.org This technique partitions the analyte between two immiscible liquid phases. nih.gov For the analysis of Esmolol in human plasma, LLE has been employed using a stereoselective RP-HPLC method. nih.gov In a method for determining Esmolol and its major metabolite in urine, Esmolol is extracted into methylene (B1212753) chloride at a pH of 8.4, leaving the more polar metabolite in the aqueous phase. nih.gov
The choice between SPE and LLE depends on factors such as the properties of the analyte and the matrix, as well as the desired level of cleanliness and recovery. Systematic investigation of different sample preparation methods, including protein precipitation, LLE, and SPE, is often necessary to achieve optimal extraction efficiency. researchgate.net
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, HRMS)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and related compounds. nptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. srce.hr For the characterization of Esmolol free acid, the absence of a singlet signal at 3.648 ppm in the 1H NMR spectrum, which is present in Esmolol, confirms the hydrolysis of the methyl ester to a carboxylic acid. Both 1H and 13C NMR are used to confirm the structures of Esmolol and its impurities. ijpsr.com 2D NMR techniques can be employed to solve issues of signal overlapping in complex spectra. frontiersin.org
Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. nptel.ac.in In the IR spectrum of Esmolol free acid, stretching frequencies at 1697.04 cm-1 and 2944.48 cm-1 indicate the presence of the C=O and OH groups of the carboxylic acid, respectively, confirming the structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nptel.ac.in The EI mass spectrum of Esmolol free acid shows a molecular ion peak at m/z 282. Further confirmation is obtained from CI and APCI (+ve) mass spectra, which show a protonated molecular ion peak at m/z 296.4. HRMS is also used in combination with HPLC for the identification of compounds. mdpi.commdpi.com
Method Validation Parameters for Robust Analytical Assays
To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). europa.eu Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components. europa.eu
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. alliedacademies.org A correlation coefficient (R²) close to 0.999 is generally desired. researchgate.netijpsjournal.com
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery. europa.eu For example, accuracies for Esmolol enantiomers have been reported to be within +/-6%. nih.govebi.ac.uk
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu Intra- and inter-day variations of less than 15% are often considered acceptable. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsjournal.com
Linearity, Range, and Calibration Curve Development
A fundamental aspect of any quantitative analytical method is the establishment of linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu For this compound, several high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been validated, showcasing excellent linearity.
One stereoselective RP-HPLC method, involving pre-column derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), demonstrated linearity for the acid metabolite enantiomers over a concentration range of 0.07 to 8.0 µg/mL in human plasma. ebi.ac.uknih.gov Another LC-MS method for the parent drug, esmolol, showed linearity from 2 to 1000 ng/mL. nih.gov Similarly, a separate RP-HPLC method for esmolol hydrochloride reported a linear range of 1.0 to 50.0 µg/mL. researchgate.netrjstonline.com
The development of a calibration curve is integral to this process. Typically, a series of standard solutions of this compound at known concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration to generate a calibration curve. The linearity of this curve is commonly assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. researchgate.net For instance, one validated HPLC method for esmolol hydrochloride achieved a correlation coefficient of 0.9999. researchgate.net
Table 1: Linearity and Range of Analytical Methods for Esmolol and its Acid Metabolite
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r) | Reference |
| This compound | RP-HPLC with chiral derivatization | Human Plasma | 0.07 - 8.0 µg/mL | Not specified | nih.gov |
| Esmolol Enantiomers | RP-HPLC with chiral derivatization | Human Plasma | 0.09 - 8.0 µg/mL | Not specified | nih.gov |
| Esmolol | LC-MS | Human Plasma | 2 - 1000 ng/mL | Not specified | nih.gov |
| Esmolol Hydrochloride | RP-HPLC | Bulk and Injections | 1.0 - 50.0 µg/mL | 0.9999 | researchgate.net |
| Esmolol Hydrochloride | RP-HPLC | Bulk and Injections | 10 - 50 µg/mL | Not specified (r²=0.998) | rjstonline.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. iosrjournals.orgeuropa.eu
For the enantiomers of esmolol, one stereoselective RP-HPLC method reported an LOD of 0.003 µg/mL and an LOQ of 0.035 µg/mL. ebi.ac.ukresearchgate.net Another RP-HPLC method for esmolol hydrochloride determined the LOD and LOQ to be 0.614 µg/mL and 1.86 µg/mL, respectively. researchgate.net A stability-indicating RP-HPLC method found the LOD and LOQ for esmolol hydrochloride to be 0.4638 µg/mL and 1.4055 µg/mL. rjstonline.com Furthermore, a micellar liquid chromatographic method for esmolol enantiomers achieved a very low LOD of 0.289 ng/mL and an LOQ of 0.867 ng/mL. tandfonline.com
These values are typically established by analyzing samples with known low concentrations of the analyte or by using the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. ijpsr.com
Table 2: LOD and LOQ for Esmolol and its Metabolites
| Analyte | Method | LOD | LOQ | Reference |
| Esmolol Enantiomers | Stereoselective RP-HPLC | 0.003 µg/mL | 0.035 µg/mL | ebi.ac.ukresearchgate.net |
| Esmolol Hydrochloride | RP-HPLC | 0.614 µg/mL | 1.86 µg/mL | researchgate.net |
| Esmolol Hydrochloride | Stability-Indicating RP-HPLC | 0.4638 µg/mL | 1.4055 µg/mL | rjstonline.com |
| Esmolol Enantiomers | Micellar Liquid Chromatography | 0.289 ng/mL | 0.867 ng/mL | tandfonline.com |
| Esmolol Hydrochloride Impurities | RP-HPLC | 0.15 - 0.16 µg/mL | 0.43 - 0.48 µg/mL | ijpsr.com |
Accuracy, Precision, and Reproducibility
The reliability of an analytical method is determined by its accuracy, precision, and reproducibility. europa.eu Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of recovery. europa.euijacskros.com Precision measures the degree of agreement among a series of measurements of the same sample and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.euijacskros.com Reproducibility assesses the precision of the method across different laboratories or on different days (inter-day precision).
For the analysis of esmolol and its acid metabolite, validated methods have demonstrated high levels of accuracy and precision. A stereoselective RP-HPLC method for esmolol and its acid metabolite enantiomers showed absolute recoveries of over 73% for all enantiomers, with intra- and inter-day variations of less than 15%. ebi.ac.uknih.gov Another study on esmolol enantiomers reported average recoveries of 94.8% for S-(-)-esmolol and 95.5% for R-(+)-esmolol, with an RSD of less than 14% for the LOQ. ebi.ac.ukresearchgate.net
An LC-MS method for esmolol in human plasma reported intra-day and inter-day coefficients of variation of less than 8% and 10%, respectively. nih.gov Spectrophotometric methods for esmolol hydrochloride have also shown good reproducibility, with coefficients of variation less than 1.2%. ajrconline.org Furthermore, a stability-indicating RP-HPLC method for esmolol hydrochloride demonstrated that the %RSD for intra-day and inter-day precision was less than 2%. rjstonline.com
Table 3: Accuracy and Precision of Analytical Methods
| Analyte | Method | Accuracy (% Recovery) | Precision (%RSD/CV) | Reference |
| Esmolol & Acid Metabolite Enantiomers | Stereoselective RP-HPLC | >73% | <15% (intra- and inter-day) | ebi.ac.uknih.gov |
| Esmolol Enantiomers | Stereoselective RP-HPLC | 94.8% (S), 95.5% (R) | <14% (at LOQ) | ebi.ac.ukresearchgate.net |
| Esmolol | LC-MS | Not specified | <8% (intra-day), <10% (inter-day) | nih.gov |
| Esmolol Hydrochloride | Spectrophotometry | Not specified | <1.2% | ajrconline.org |
| Esmolol Hydrochloride | Stability-Indicating RP-HPLC | 98-102% | <2% (intra- and inter-day) | rjstonline.com |
Specificity and Selectivity Considerations
Specificity and selectivity are paramount in analytical method validation, ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsr.comajrconline.org In the context of this compound, this means the method must be able to distinguish it from its R-enantiomer, the parent drug esmolol, and any other endogenous substances in the biological sample.
Chiral chromatography is a key technique for achieving the enantioselective separation of this compound and its R-enantiomer. vulcanchem.comgoogle.com This can be accomplished using chiral stationary phases, such as cellulose esters, or by pre-column derivatization with a chiral reagent like GITC, followed by separation on a standard reversed-phase column. ebi.ac.uknih.govgoogle.com
The specificity of a method is often demonstrated by analyzing blank samples (matrix without the analyte) and spiked samples to ensure no interfering peaks are observed at the retention time of the analyte. ijpsr.com For LC-MS methods, selectivity is further enhanced by using techniques like selected ion recording or multiple reaction monitoring, which are highly specific to the mass-to-charge ratio of the analyte and its fragments. nih.govresearchgate.net
Application of Analytical Methods in In Vitro and Ex Vivo Research Models
The validated analytical methods for this compound are instrumental in various in vitro and ex vivo research models designed to investigate the metabolism, transport, and pharmacological effects of esmolol.
In vitro hydrolysis studies, for example, utilize these methods to quantify the formation of this compound and its enantiomer in different biological media, such as whole blood, plasma, and red blood cell preparations from various species. nih.gov These studies have revealed species-dependent differences in the rate and stereoselectivity of esmolol hydrolysis. nih.gov For instance, one study investigated the stereoselective hydrolysis of esmolol in whole blood and its components from rats, rabbits, and humans, using an RP-HPLC method to analyze the concentrations of the enantiomers of esmolol and its metabolites. nih.gov
Ex vivo skin permeation studies have also employed these analytical methods to assess the transdermal delivery of esmolol and its prodrugs. tandfonline.com In such experiments, the amount of the drug and its metabolites that permeate through excised skin is measured over time, providing valuable data for the development of topical formulations. tandfonline.com
Furthermore, these analytical techniques are applied in studies investigating the protein binding of esmolol enantiomers to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov By accurately measuring the concentrations of bound and unbound drug, researchers can elucidate the stereoselective nature of protein binding and its influence on the drug's pharmacokinetics. nih.gov Additionally, these methods are used in cellular models, such as scratch assays with human fibroblasts, to assess the effects of esmolol on cell migration in different experimental conditions. researchgate.net
Mechanistic Investigations of S Esmolol Acid S Biological Interactions
In Vitro Receptor Binding Affinity Studies
In vitro studies are fundamental in characterizing the interaction of a compound with its biological targets. For (S)-esmolol acid, these studies have focused on its affinity for beta-adrenergic receptors, the primary targets of its parent compound, esmolol (B25661).
Assessment of Beta-Adrenergic Receptor Subtype Selectivity (e.g., β1 vs. β2)
This compound has been shown to be a weak antagonist of β1-adrenergic receptors. mdpi.com The parent compound, esmolol, is known for its cardioselectivity, meaning it has a higher affinity for β1 receptors, which are predominantly found in the heart, compared to β2 receptors, which are located in the bronchi and peripheral blood vessels. nih.govwikipedia.org Studies have indicated that the metabolite, this compound, has a significantly lower activity at β1-receptors, approximately 400 times less than esmolol. mdpi.com While esmolol can show some β2-adrenergic blockade at high doses, the selectivity profile of this compound for β1 versus β2 receptors is a key area of investigation to understand its potential off-target effects. nih.gov
Comparative Binding Profiles with the Parent Compound and Other Beta-Blockers
Research has consistently demonstrated that this compound is a significantly less potent beta-blocker than its parent compound, esmolol. nih.gov In vitro studies using isolated guinea pig right atria determined the pA2 value, a measure of antagonist potency, for this compound to be 3.73 ± 0.07. nih.gov This indicates weak competitive beta-adrenoreceptor blocking activity. nih.gov Comparatively, esmolol is approximately 1,600 to 1,900 times more potent than this compound. nih.gov This substantial difference in potency highlights the rapid termination of significant beta-blocking effect once esmolol is metabolized.
Comparative Biological Activity Assessments of this compound (In Vitro/Preclinical Models)
The biological activity of this compound has been evaluated in various in vitro and preclinical models to understand its pharmacological effects. In isolated guinea pig right atria, this compound demonstrated weak competitive beta-adrenoreceptor blocking activity and showed no agonist-like activity at concentrations ranging from 3 x 10⁻⁵ to 1 x 10⁻² M. nih.gov
In anesthetized dogs, this compound dose-dependently inhibited the heart rate and diastolic blood pressure responses to isoproterenol, a beta-agonist. medchemexpress.comnih.gov A linear correlation was observed between the blood levels of this compound and the inhibition of the heart rate response to isoproterenol. nih.gov However, the concentration of this compound required to produce a 50% inhibition of isoproterenol-induced tachycardia was high, averaging 293 +/- 65 micrograms/ml. nih.gov These findings confirm its weak beta-blocking activity in vivo. nih.gov
| Model System | Finding | Reference |
| Isolated Guinea Pig Right Atria | Weak competitive beta-adrenoreceptor blocking activity (pA2 = 3.73 ± 0.07). No agonist-like activity observed. | nih.gov |
| Anesthetized Dogs | Dose-dependently inhibited isoproterenol-induced tachycardia and diastolic blood pressure responses. | medchemexpress.comnih.gov |
In Vitro Enzyme Inhibition and Activation Potentials
The metabolic pathway of esmolol to this compound involves hydrolysis by esterases, primarily in red blood cells. drugbank.comjst.go.jp While the focus is often on the enzymes that metabolize esmolol, the potential for this compound to inhibit or activate other enzymes is an important aspect of its toxicological and pharmacological profile.
Recent research has explored novel activities of esmolol and, by extension, its metabolite. For instance, esmolol hydrochloride has been shown to inhibit aldose reductase and the formation of advanced glycation end products (AGEs) in vitro. frontiersin.org Specifically, esmolol hydrochloride inhibited sorbitol formation in red blood cells and demonstrated an IC50 of 150 µM for aldose reductase inhibition. frontiersin.org Given that this compound is the stable metabolite, investigating its direct effects on these and other enzymatic pathways, such as cytochrome P450 enzymes, is warranted to fully understand its biological impact. medicinesinformation.co.nz
Cellular Uptake and Efflux Mechanism Studies (In Vitro Models)
Studies on the transport of esmolol enantiomers across Caco-2 cells have revealed that at lower concentrations, there is an enantioselective carrier-mediated mechanism in addition to passive diffusion. researchgate.net The permeability of (S)-esmolol was found to be different from that of (R)-esmolol, suggesting stereoselective transport. researchgate.net While these studies focused on the parent drug, understanding the cellular uptake and efflux of the more stable metabolite, this compound, is crucial. Factors such as transporters and the physicochemical properties of the molecule will influence its intracellular concentration and, consequently, its biological activity. acs.org
Protein Binding Investigations in Biological Systems (e.g., plasma proteins, specific binding to albumin, alpha-1-acid glycoprotein (B1211001) in vitro)
The extent to which a drug or its metabolite binds to plasma proteins influences its distribution, availability to target tissues, and elimination. This compound exhibits low plasma protein binding. drugbank.comhma.eu
In vitro studies have shown that this compound is approximately 10% bound to plasma proteins. drugbank.comhma.eupharmacompass.com This is in contrast to its parent compound, esmolol, which has a higher protein binding of about 55%. drugbank.com The primary binding proteins for many drugs in the plasma are albumin and alpha-1-acid glycoprotein (AAG). nih.govnih.govscielo.org.mx Albumin typically binds acidic drugs, while AAG has a higher affinity for basic and neutral drugs. nih.govmdpi.com Given the acidic nature of this compound, its interaction with albumin is of particular interest. The low protein binding of this compound suggests that a large fraction of the metabolite in the bloodstream is free and available to interact with tissues and be cleared by the kidneys. hma.eu
| Compound | Plasma Protein Binding | Reference |
| This compound | ~10% | drugbank.comhma.eupharmacompass.com |
| Esmolol | ~55% | drugbank.com |
Computational Chemistry and Molecular Modeling Applications in S Esmolol Acid Research
Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as (S)-esmolol acid, and a protein target. These techniques are crucial for understanding the molecular basis of its reduced pharmacological activity compared to the parent compound, esmolol (B25661), and its interaction with metabolizing enzymes.
Receptor Interactions: Esmolol exerts its therapeutic effect by acting as an antagonist at the β1-adrenergic receptor. wikipedia.org Its primary metabolite, esmolol acid, has a significantly lower affinity for this receptor, with an activity reported to be 1/1500th that of esmolol. chromatographyonline.comresearchgate.net Molecular docking studies can be employed to elucidate the structural reasons for this drop in activity. By modeling the binding of both (S)-esmolol and this compound into the binding pocket of the β1-adrenergic receptor, researchers can compare their binding energies and interaction patterns. Docking simulations of radioiodinated esmolol have been performed to confirm its binding to the β1-adrenergic receptor. nih.gov Similar studies for this compound would likely reveal that the replacement of the methyl ester group with a more polar and charged carboxylic acid group disrupts key hydrophobic and hydrogen bonding interactions within the receptor's active site, leading to a less stable complex and reduced antagonist activity.
Enzyme Interactions: Esmolol is rapidly metabolized into esmolol acid and methanol (B129727) by esterases found primarily in the cytosol of red blood cells. nih.govsemanticscholar.org Molecular docking can be used to model the binding of (S)-esmolol to the active site of these esterases, such as human carboxylesterase-1 (hCE1). semanticscholar.orgnih.gov Such models can identify the key amino acid residues involved in substrate recognition and catalysis.
Following docking, molecular dynamics (MD) simulations can provide a dynamic view of these interactions over time. igem.wiki An MD simulation of (S)-esmolol within the esterase active site could track the conformational changes required to position the ester group for nucleophilic attack by the catalytic serine residue, leading to hydrolysis. Steered molecular dynamics has been used to investigate the unbinding of esmolol from β-adrenoceptors, revealing distinct pathways and interactions. nih.gov This approach could similarly be applied to understand the dynamics of this compound's interaction, or lack thereof, with the β1-adrenergic receptor, further explaining its low potency.
Computational Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H23NO4 | researchgate.net |
| Molecular Weight | 281.34 g/mol | researchgate.net |
| Topological Polar Surface Area (TPSA) | 78.79 Ų | nih.gov (for Esmolol Acid) |
This table presents computationally derived properties for esmolol acid.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolites
Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. For esmolol and its metabolite, the SAR is distinct and primarily defined by the ester-to-acid hydrolysis.
Key SAR Findings: The core finding is that the ester functional group in esmolol is essential for its potent β1-adrenergic receptor blocking activity. The rapid hydrolysis of this ester to a carboxylic acid in this compound results in a dramatic decrease in pharmacological potency. researchgate.netnih.gov The acid metabolite is approximately 1500 to 1900 times less potent than the parent drug. chromatographyonline.comnih.gov This is because the carboxylate group, which is negatively charged at physiological pH, is significantly different from the neutral ester group in terms of size, polarity, and hydrogen bonding capability, altering its ability to fit optimally into the receptor's binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to formalize the SAR by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. While specific QSAR models for this compound's activity are not widely published, the principles can be readily applied. A QSAR study could involve synthesizing a series of esmolol analogs with varied ester groups and correlating their calculated physicochemical properties (descriptors) with their measured β1-receptor affinity.
QSAR models have been successfully used for other beta-blockers and their metabolites, particularly in assessing ecotoxicological hazards. nih.govamazonaws.com For instance, a study on propranolol, metoprolol, and atenolol (B1665814) used QSAR to model the toxic potential of the parent drugs and their metabolites, demonstrating that metabolism generally reduced the hazard potential. nih.gov A similar approach could be used to build a predictive model for the β1-receptor activity of potential or known esmolol metabolites, including this compound. Such a model would use molecular descriptors like:
Electronic descriptors: Partial charges, dipole moment.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
By correlating these descriptors with activity, a QSAR model could predict the potency of other potential metabolites or guide the design of new soft drugs with controlled metabolic profiles.
Activity Comparison of Esmolol and its Acid Metabolite
| Compound | Biological Target | Relative Potency | Reference |
|---|---|---|---|
| Esmolol | β1-adrenergic receptor | 1 | chromatographyonline.comresearchgate.net |
Predictive Modeling of Metabolic Transformations and Stereoselectivity
Computational models are increasingly used to predict how a drug will be metabolized in the body, which sites on the molecule are susceptible to modification, and whether this process will be stereoselective.
Predicting Metabolic Fate: The primary metabolic pathway for esmolol is hydrolysis to this compound. nih.gov Several computational systems, often referred to as "expert systems," can predict this transformation. semanticscholar.org Tools like the META system or MetaSite analyze a molecule's structure and, based on a library of known biotransformation rules, identify potential sites of metabolism. nih.govsemanticscholar.org For esmolol, these systems would flag the ester linkage as highly susceptible to hydrolysis by esterase enzymes. Such predictive tools are valuable in early drug discovery to anticipate the metabolic fate of new chemical entities without immediate need for experimental studies. oulu.fi
Modeling Stereoselectivity: Esmolol is a chiral compound, and its metabolism can be stereoselective. Experimental studies have shown that the hydrolysis of racemic esmolol can favor one enantiomer over the other depending on the animal species and the specific esterase involved. researchgate.net For example, esterases in human plasma show a remarkable stereoselectivity for the R-(+)-enantiomer, while the main hydrolysis in red blood cell cytosol shows no stereoselectivity. researchgate.net
Predictive modeling can help rationalize these experimental findings. Molecular docking and MD simulations of both the (S)- and (R)-enantiomers of esmolol into the active site of the relevant esterase can reveal differences in binding affinity and orientation. A more favorable binding energy or a more catalytically productive pose for one enantiomer would provide a structural basis for the observed stereoselectivity. Machine learning algorithms can also be trained on datasets of chiral molecules and their metabolic outcomes to predict the stereoselectivity of new compounds. igem.wiki These models identify subtle structural and electronic features that govern the differential recognition by metabolizing enzymes.
In Silico Approaches for Analytical Method Development and Optimization
The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for quantifying a drug and its metabolites like this compound in various matrices. In silico approaches are transforming this process, reducing the time and resources required for method development. clinicalcasereportsint.comcoriolis-pharma.com
Predicting Chromatographic Behavior: A significant challenge in HPLC method development is predicting the retention time of an analyte. Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the structural properties of molecules with their chromatographic retention behavior. researchgate.net By calculating molecular descriptors for this compound and its parent drug, a QSRR model can predict their retention times under different mobile phase conditions. This allows chromatographers to simulate separations in silico before running physical experiments.
These models are typically built using machine learning algorithms trained on large databases of known compounds and their retention data. acs.org The input for the model is often just the chemical structure of the analyte (e.g., as a SMILES string), from which relevant molecular descriptors are calculated. researchgate.net
Optimizing Separation: Beyond prediction, computational tools can actively optimize separation methods. Software can simulate chromatograms for a mixture of compounds, such as esmolol, this compound, and other potential impurities. By varying parameters like mobile phase composition, pH, and gradient slope within the software, the optimal conditions for achieving baseline separation can be identified with a minimal number of actual experiments. acs.org This approach is particularly useful for stability-indicating methods, where the separation of the main compound from all its potential degradation products must be ensured. mdpi.commdpi.com The combination of computational modeling with experimental data allows for a more efficient and systematic approach to developing and validating analytical methods for this compound. researchgate.net
Emerging Research Directions and Methodological Innovations for S Esmolol Acid
Development of Novel Biocatalysts for Enhanced Stereoselective Synthesis
The stereoselective synthesis of (S)-esmolol and its corresponding acid metabolite, (S)-esmolol acid, is a critical area of research, as the pharmacological activity of esmolol (B25661) resides primarily in the (S)-enantiomer. mdpi.com Traditional chemical synthesis often produces racemic mixtures, necessitating challenging and costly resolution steps. To overcome this, researchers are increasingly turning to biocatalysis, which utilizes enzymes to perform highly specific and efficient chemical transformations. sci-hub.se
A notable chemoenzymatic route involves the kinetic resolution of a racemic alcohol intermediate using commercially available lipases like PCL and CRL, which exhibit complementary enantioselectivity. researchgate.net This allows for the synthesis of both (R)- and (S)-esmolol from the same racemic precursor. researchgate.net Furthermore, researchers are exploring the use of immobilized enzymes to improve stability and reusability, making the process more economically viable and environmentally friendly. rsc.org The development of multifunctional biocatalysts, capable of catalyzing multiple reaction steps in a single pot, represents a promising future direction for streamlining the synthesis of enantiopure (S)-esmolol and, consequently, its metabolite. nih.gov
Table 1: Examples of Biocatalysts in the Synthesis of (S)-Esmolol Precursors
| Biocatalyst | Racemic Substrate | Reaction Type | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Racemic chlorohydrin | Transesterification | Synthesized (S)-esmolol with 97% enantiomeric excess. | researchgate.net |
| Pseudomonas cepacia Lipase (PCL) | Racemic alcohol | Transesterification | Showed complementary enantioselectivity to CRL. | researchgate.net |
| Candida rugosa Lipase (CRL) | Racemic alcohol | Transesterification | Showed complementary enantioselectivity to PCL. | researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Prochiral ketone | Asymmetric bioreduction | A key step in a chemoenzymatic route to enantiomeric β-blockers. | rsc.org |
Advanced In Vitro and Ex Vivo Models for Comprehensive Metabolic Studies
Understanding the metabolic fate of (S)-esmolol is crucial for predicting its pharmacokinetic profile. The primary metabolic pathway of esmolol is the rapid hydrolysis of its ester group to form this compound, a metabolite with significantly lower pharmacological activity. mdpi.comjst.go.jp To investigate this process in detail, researchers are employing advanced in vitro and ex vivo models that more accurately mimic physiological conditions.
In vitro studies have moved beyond simple plasma or blood incubations to include specific blood components and tissue preparations. For example, research has shown that esmolol is extensively hydrolyzed in plasma containing white blood cells and platelets, with human carboxylesterase 1 (hCE1) identified as the primary metabolic enzyme in these cells and in the liver. jst.go.jp Studies using recombinant esterases have further pinpointed the involvement of acyl protein thioesterase 1 (APT1) in the cytosolic hydrolysis of esmolol in the liver. jst.go.jp
Ex vivo models, such as isolated perfused organ systems, offer a more integrated view of metabolism. While not extensively reported specifically for this compound, these models are valuable for studying the interplay between different organs in drug metabolism. Furthermore, the use of cell culture models, like Caco-2 cell monolayers, has been employed to investigate the transepithelial transport of esmolol enantiomers, revealing that they are primarily transported via a passive, transcellular mechanism. researchgate.net Recent research has also utilized human fibroblasts, endothelial cells, and keratinocytes in scratch assays to assess the effects of esmolol in high-glucose environments, providing insights into its potential secondary mechanisms of action. nih.gov
These advanced models are critical for understanding species-dependent differences in esmolol metabolism. For instance, stereoselective hydrolysis of esmolol has been observed to differ between dogs, rats, rhesus monkeys, rabbits, and guinea pigs, while human blood esterases show no stereoselectivity. mdpi.com
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Metabolite Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of drug metabolism and action. nih.gov These approaches provide a holistic view of the biological system's response to a drug, moving beyond the analysis of a single molecule or pathway. revespcardiol.orgresearchgate.net
For a compound like this compound, integrating multi-omics can offer profound insights. Metabolomics , the large-scale study of small molecules, can be used to create a comprehensive profile of all metabolites formed from esmolol, including minor and previously unidentified species. This can help to fully characterize its metabolic fate. researchgate.netProteomics , the study of proteins, can identify the specific enzymes and transporters involved in the metabolism and disposition of (S)-esmolol and its acid metabolite. nih.gov For example, proteomic analysis of plasma exosomes is being explored to identify biomarkers for postoperative delirium, a condition where esmolol has shown potential therapeutic effects. researchgate.net
Combining these "omics" data (multi-omics) can reveal complex interactions and regulatory networks. For instance, by correlating changes in the proteome (e.g., expression levels of metabolic enzymes) with changes in the metabolome (e.g., levels of this compound and other metabolites), researchers can gain a deeper understanding of the factors that regulate esmolol metabolism. mdpi.com This integrated approach is particularly valuable for investigating the mechanisms behind inter-individual variability in drug response and for identifying potential biomarkers of drug efficacy or toxicity. nih.gov Although specific multi-omics studies focusing solely on this compound are still emerging, the application of these technologies in cardiovascular research and drug discovery holds immense promise for the field. mdpi.com
Innovative Analytical Platforms for High-Throughput Enantiomeric Analysis
The development of rapid and reliable analytical methods for the simultaneous quantification of esmolol and this compound enantiomers is essential for pharmacokinetic and metabolic studies. Traditional high-performance liquid chromatography (HPLC) methods often require pre-column derivatization with a chiral agent, which can be time-consuming. nih.gov
Recent innovations have focused on developing high-throughput and more direct methods for enantiomeric analysis. Chiral column chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous determination of esmolol enantiomers in human plasma without the need for derivatization. nih.gov This method offers high sensitivity and specificity, making it suitable for detailed pharmacokinetic studies. nih.gov
Capillary electrophoresis (CE) is another promising platform for the chiral separation of β-blockers. electrochemsci.org CE coupled with electrochemiluminescence (ECL) detection has been shown to achieve baseline separation of esmolol enantiomers with high sensitivity and short analysis times. electrochemsci.org Molecular modeling studies are also being used in conjunction with CE to understand the chiral recognition mechanisms between β-blocker enantiomers and chiral selectors like cyclodextrins, which can aid in the rational design of more effective separation methods. mdpi.com
Furthermore, multidimensional gas chromatography (MDGC) systems are being developed for the fast analysis of chiral compounds in complex matrices. nih.gov These innovative platforms are crucial for enabling high-throughput screening and analysis, which is increasingly important in drug development and clinical research.
Table 2: Comparison of Analytical Platforms for Esmolol Enantiomer Analysis
| Analytical Platform | Key Features | Advantages | Reference |
| HPLC with Chiral Derivatization | Pre-column derivatization with agents like GITC. | Allows for simultaneous determination of esmolol and its acid metabolite enantiomers. | nih.gov |
| Chiral Column HPLC-MS/MS | Direct separation on a chiral column with mass spectrometric detection. | High sensitivity and specificity, no derivatization required. | nih.gov |
| Capillary Electrophoresis (CE)-ECL | Separation based on electrophoretic mobility with ECL detection. | High separation efficiency, low solvent consumption, high sensitivity. | electrochemsci.org |
| Multidimensional Gas Chromatography (MDGC) | Two-dimensional separation with different column selectivities. | Rapid analysis of chiral compounds in complex samples. | nih.gov |
Exploration of Stereoisomeric Effects in Pharmacological Research Tools and Assays
The pharmacological activity of esmolol is highly stereoselective, with the (S)-enantiomer being significantly more potent as a β1-adrenergic receptor blocker than the (R)-enantiomer. mdpi.com The primary metabolite, esmolol acid, has a much lower affinity for β1-receptors. mdpi.com Understanding these stereoisomeric effects is fundamental to its pharmacology.
Research tools and assays are continuously being refined to better probe these differences. In vitro binding assays using cloned human β1- and β2-adrenergic receptors are essential for quantifying the receptor affinity and selectivity of each enantiomer. These assays have confirmed that the β1-blocking activity resides almost exclusively with the (S)-(-)-enantiomer. mdpi.com
Functional assays in isolated tissues, such as guinea pig atria, allow for the characterization of the functional consequences of receptor binding, such as changes in heart rate and contractility. Animal models of tachycardia and hypertension are used to evaluate the in vivo efficacy and stereoselectivity of esmolol. nih.gov For example, studies in dogs have shown stereoselective hydrolysis of esmolol, with the (-)-enantiomer being hydrolyzed faster by blood esterases. mdpi.com
Q & A
Q. How should researchers optimize formulation parameters to enhance this compound’s solubility without compromising stability?
- Methodological Answer : Test co-solvents (e.g., PEG 400) and cyclodextrin complexes. Use dynamic light scattering to monitor particle size and differential scanning calorimetry (DSC) to assess crystallinity. Stability is pH-sensitive; maintain formulations at pH 5–6 to balance solubility and degradation rates .
Data Interpretation and Reporting
Q. What guidelines ensure reproducibility in reporting this compound’s inhibitory effects on adrenergic signaling pathways?
Q. How can researchers address limitations in small sample sizes when studying this compound’s rare adverse effects?
- Methodological Answer : Apply Bayesian statistics to incorporate prior evidence from meta-analyses. Use propensity score matching to balance cohorts. Collaborate with multi-center consortia to aggregate data and improve power .
Ethical and Translational Considerations
Q. What ethical frameworks are applicable when designing animal studies to evaluate this compound’s cardioprotective effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
